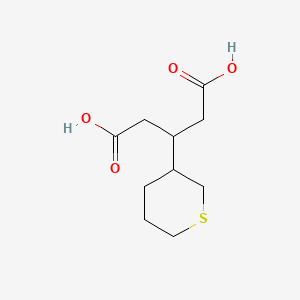

3-(Thian-3-yl)pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

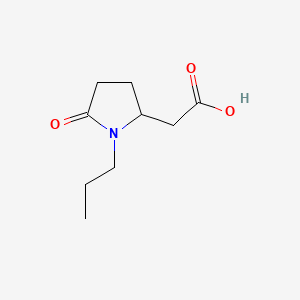

Molecular Structure Analysis

The molecular structure of 3-(Thian-3-yl)pentanedioic acid includes a total of 31 bonds, 15 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, and 1 sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm³, a boiling point of 394.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has an enthalpy of vaporization of 70.8±6.0 kJ/mol and a flash point of 206.7±18.8 °C .Wissenschaftliche Forschungsanwendungen

Tuning Valence for Luminescence Properties

Research on compounds related to "3-(Thian-3-yl)pentanedioic acid" shows applications in tuning the valence of specific chemical structures to synthesize materials with distinct luminescence properties. For instance, studies involving solvothermal synthesis of Eu(III) and bimetallic Eu(III)/Cu(II) compounds demonstrate how manipulating the valence states of ligands can result in materials exhibiting both intraligand and characteristic Eu3+ luminescence peaks. This approach is crucial for developing advanced materials for optical and electronic applications (Zhai et al., 2017).

Synthesis and Evaluation of Thiol-based Inhibitors

In biochemistry, thiol-based compounds derived from pentanedioic acid are synthesized and evaluated as inhibitors for specific enzymes, such as glutamate carboxypeptidase II (GCP II). These compounds show significant potential for treating neuropathic pain and other conditions, highlighting the role of chemical synthesis in developing new therapeutic agents (Majer et al., 2003).

Regulation of Deprotonation in Synthesis

The regulation of deprotonation in chemical compounds through solvothermal synthesis is another area of application, aiming at creating materials with potential biomedical applications, such as ablation of tumor cells. This research underscores the importance of chemical manipulation in creating compounds with specific biological activities (Guo et al., 2018).

Synthesis of Novel Polymers for Light Emitting Devices

The synthesis of novel polymers containing specific organic moieties shows applications in developing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. This research highlights the intersection of organic chemistry and materials science to create innovative materials for electronic devices (Aydın & Kaya, 2012).

Development of Imaging Agents for Cancer

In the field of medical imaging, the synthesis of compounds related to "this compound" contributes to developing imaging agents targeting specific biomarkers, such as the prostate-specific membrane antigen (PSMA). These agents facilitate the visualization of tumors, aiding in the diagnosis and treatment of cancer (Chen et al., 2009).

Safety and Hazards

The safety data sheet for 3-(Thian-3-yl)pentanedioic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Wirkmechanismus

Target of Action

3-Thian-3-ylglutaric Acid, also known as 3-(Thian-3-yl)pentanedioic acid, is a biochemical compound used in proteomics research

Mode of Action

3-Thian-3-ylglutaric Acid is a mitochondrial superoxide generator . It inhibits the polymerase chain reaction (PCR) by binding to the enzyme DNA polymerase and blocking its activity . This compound also binds to response elements on the cell cytoplasm, which inhibits transcription factor binding, leading to decreased expression of genes that are involved in cell proliferation .

Biochemical Pathways

Given its mode of action, it can be inferred that it impacts the pathways related to dna synthesis and gene expression .

Pharmacokinetics

3-Thian-3-ylglutaric Acid is metabolized by hydrolysis at carbon 2 or oxidation at carbon 3, which leads to two different metabolites with different pharmacokinetic properties

Result of Action

The molecular and cellular effects of 3-Thian-3-ylglutaric Acid’s action include the generation of mitochondrial superoxide, inhibition of DNA synthesis, and decreased gene expression . It has been shown to be clinically relevant in the diagnosis of cancer and has potential as a specific antidote for cancer .

Eigenschaften

IUPAC Name |

3-(thian-3-yl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c11-9(12)4-8(5-10(13)14)7-2-1-3-15-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDMFSZJTMUQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)C(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858471 |

Source

|

| Record name | 3-(Thian-3-yl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119725-84-7 |

Source

|

| Record name | 3-(Thian-3-yl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

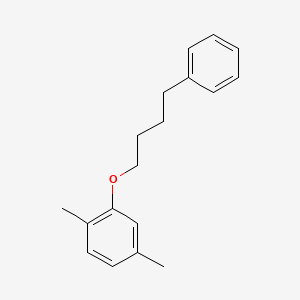

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)